Cas no 13383-73-8 (N-Methyl-6-hydroxy-2-oxyindole)
N-Methyl-6-hydroxy-2-oxyindole Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy-1-methylindolin-2-one
- 2H-Indol-2-one,1,3-dihydro-6-hydroxy-1-methyl-
- 6-hydroxy-1-methyl-3H-indol-2-one
- N-Methyl-6-hydroxy-2-oxyindole
- 2H-Indol-2-one,1,3-dihydro-6-hydroxy-1-methyl
- 6-Hydroxy-N-methyl-oxindol
- 6-Hydroxy-1-methyl-1,3-dihydro-indol-2-one
- FT-0706552
- 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- DTXSID00439174
- SCHEMBL11032224
- 13383-73-8
- SB64467
- AKOS006284868
- Carbazochrome Sodium Sulfonate Impurity 1
- DB-062994
-
- Inchi: 1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3
- InChI Key: MTXFKWDNTYDJKP-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC(=CC=2N1C)O
Computed Properties
- Exact Mass: 163.06300
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.54000
- LogP: 0.97610
N-Methyl-6-hydroxy-2-oxyindole Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
N-Methyl-6-hydroxy-2-oxyindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238763-1g |
6-Hydroxy-1-methylindolin-2-one |
13383-73-8 | 95% | 1g |
$514 | 2021-08-04 | |
| Chemenu | CM238763-5g |
6-Hydroxy-1-methylindolin-2-one |
13383-73-8 | 95% | 5g |
$1169 | 2021-08-04 | |
| Chemenu | CM238763-10g |
6-Hydroxy-1-methylindolin-2-one |
13383-73-8 | 95% | 10g |
$1636 | 2021-08-04 | |
| TRC | M326518-1mg |
N-Methyl-6-hydroxy-2-oxyindole |
13383-73-8 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M326518-2mg |
N-Methyl-6-hydroxy-2-oxyindole |
13383-73-8 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M326518-10mg |
N-Methyl-6-hydroxy-2-oxyindole |
13383-73-8 | 10mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM238763-1g |
6-Hydroxy-1-methylindolin-2-one |
13383-73-8 | 95% | 1g |
$605 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621824-1g |
6-Hydroxy-1-methylindolin-2-one |
13383-73-8 | 98% | 1g |
¥4376.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621824-5g |
6-Hydroxy-1-methylindolin-2-one |
13383-73-8 | 98% | 5g |
¥14102.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621824-10g |
6-Hydroxy-1-methylindolin-2-one |
13383-73-8 | 98% | 10g |
¥18700.00 | 2024-08-09 |
N-Methyl-6-hydroxy-2-oxyindole Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-Methyl-6-hydroxy-2-oxyindole
Comprehensive Analysis of N-Methyl-6-hydroxy-2-oxyindole (CAS No. 13383-73-8): Properties, Applications, and Research Insights
N-Methyl-6-hydroxy-2-oxyindole (CAS No. 13383-73-8) is a specialized organic compound belonging to the indole derivatives family, which has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a hydroxy group at the 6-position and a methyl group attached to the nitrogen atom, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for its role in modulating enzyme activity and receptor binding.
The growing interest in N-Methyl-6-hydroxy-2-oxyindole is partly driven by its relevance to neurodegenerative disease research, a hotspot in modern medicine. Studies suggest that indole derivatives may influence oxidative stress pathways, a key factor in conditions like Alzheimer's and Parkinson's diseases. Additionally, its structural similarity to serotonin analogs has prompted investigations into its potential psychoactive properties, though further clinical validation is required. These applications align with trending searches such as "natural indole compounds for brain health" and "indole-based therapeutics," reflecting public and scientific curiosity.
From a synthetic perspective, CAS No. 13383-73-8 serves as a building block for heterocyclic chemistry, enabling the development of complex molecules with tailored functionalities. Its electron-rich aromatic system allows for diverse chemical modifications, making it valuable for designing fluorescent probes or biomarkers. Recent publications highlight its utility in photodynamic therapy research, where its light-sensitive properties are exploited for targeted treatments—a topic frequently queried in academic databases like PubMed and SciFinder.
Quality control and analytical methods for N-Methyl-6-hydroxy-2-oxyindole are critical given its research-grade applications. Techniques such as HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy ensure purity and structural verification. Suppliers often provide certificates of analysis (CoA) to meet the stringent requirements of life science laboratories, addressing common purchaser concerns like "how to verify indole derivative purity." Storage recommendations typically include protection from light and moisture at controlled temperatures to preserve stability.
Beyond pharmaceuticals, this compound intersects with green chemistry initiatives. Researchers are optimizing eco-friendly synthesis routes for indole derivatives to reduce hazardous byproducts—a response to the surge in searches for "sustainable organic synthesis." Innovations such as catalytic hydrogenation and microwave-assisted reactions demonstrate progress in this area, aligning with global sustainability goals while maintaining yield efficiency.
In conclusion, N-Methyl-6-hydroxy-2-oxyindole (CAS No. 13383-73-8) represents a multifaceted compound bridging medicinal chemistry, material science, and environmental innovation. Its expanding role in preclinical studies and industrial applications underscores the importance of continued research. For scientists and procurement specialists, understanding its properties and staying updated on patent landscapes (e.g., recent filings in indole-based drug formulations) is essential to leverage its full potential.
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